2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7Br2NO3. It is characterized by the presence of an amino group, two bromine atoms, and a hydroxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require refluxing in acetic acid for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated derivatives. Substitution reactions can lead to the formation of various substituted phenylacetic acids .
Scientific Research Applications
2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms may also play a role in modulating its biological activity by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-hydroxyphenyl)acetic acid: Similar structure but lacks the bromine atoms.
2-Amino-3,5-dibromo-benzaldehyde: Contains a benzaldehyde group instead of the acetic acid moiety.
Uniqueness
2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid is unique due to the presence of both bromine atoms and the hydroxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c9-3-1-4(6(11)8(13)14)7(12)5(10)2-3/h1-2,6,12H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZKJGKRLPPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)N)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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